molecular formula C₆H₁₁NO₂ B148384 Ethyl 3-aminocrotonate CAS No. 7318-00-5

Ethyl 3-aminocrotonate

Cat. No. B148384
CAS RN: 7318-00-5
M. Wt: 129.16 g/mol
InChI Key: YPMPTULBFPFSEQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminocrotonate is a versatile chemical compound that serves as a building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a crotonate ester function within its structure, which allows it to undergo a range of chemical transformations .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through different methods. One approach involves the addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, leading to the formation of 3-aminoquinoline carboxylic acid derivatives . Another method includes the condensation of acetoacetic ester with various amines, aminoalcohols, and amino acids under mild conditions to obtain N-substituted alkyl derivatives . Additionally, this compound can react with hydroxy(tosyloxy)iodobenzene to form a tosylate, which can further react to synthesize heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. For instance, the proton magnetic resonance (p.m.r.) spectra of ethyl 3-(glycosylamino)crotonates confirm the cis disposition of the amino and ethoxy-carbonyl groups and the presence of intramolecular bonding . X-ray analysis has been used to confirm the structure of phenyliodonium salts derived from this compound .

Chemical Reactions Analysis

This compound is reactive towards a variety of reagents, leading to the formation of different heterocyclic structures. It can undergo condensation with β-keto isothiocyanates to form 1,4-dihydropyrimidine-2-thiols and 2-amino-1,3-thiazines, with the product ratio being influenced by the choice of solvent . The compound can also participate in Michael addition reactions to form polymeric betaines . Furthermore, it can react with metal acetates in the presence of NaNO2 to form metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been extensively studied. Polymeric betaines based on this compound exhibit stereochemical peculiarities, tautomeric transitions, and stimuli-sensitive properties that depend on factors such as pH, ionic strength, and the quality of solvents . The stimuli-sensitive properties of these polymeric betaines have been explored, showing that they can respond to changes in environmental conditions, such as pH and ionic strength .

Scientific Research Applications

Polymeric Applications

Preparation and Characterization of Novel Polymeric Betaines Based on Aminocrotonates
Ethyl 3-aminocrotonate is used in the formation of novel polymeric betaines. The study by Kudaibergenov, Bimendina, & Yashkarova (2007) focuses on the preparation and physico-chemical properties of these polymeric betaines, emphasizing their stereochemical peculiarities, tautomeric transitions, and their responsive properties under various conditions such as pH and electric field.

Chemical Synthesis and Structural Characterization

A Multicomponent Access to 1,3-Thiazine-6-phenylimino-5-carboxylates
This compound is utilized in multicomponent reactions to facilitate the synthesis of a series of substituted 1,3-thiazine-6-phenylimino-5-carboxylates. Trinh & McCluskey (2016) elaborate on this process, highlighting the mild conditions under which these reactions occur and the yields obtained.

Synthesis and Structural Analysis of Phenyliodonium Salts
The reaction of this compound with hydroxy(tosyloxy)iodobenzene results in the formation of phenyliodonium salts. Neilands & Belyakov (2000) conducted a study focusing on the synthesis, crystal structure analysis, and the reaction of these salts with various pyridine derivatives.

Material Sciences and Spectroscopic Studies

Spectroscopic Characterization and Nonlinear Optical Properties
This compound is involved in the synthesis of complex molecules with potential applications in material sciences. For instance, Pekparlak et al. (2018) describe the synthesis of a molecule via a multicomponent reaction involving this compound. They provide a detailed analysis of the crystal structure, spectroscopic characteristics, and nonlinear optical properties of the synthesized molecule.

Safety and Hazards

Ethyl 3-aminocrotonate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Ethyl 3-aminocrotonate is a very important organic chemical intermediate. It is mainly used as an organic synthesis and pesticide chemical intermediate. It can be used in the synthesis of uracil-based new herbicides (benzothiazole grass amine) .

properties

IUPAC Name

ethyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPTULBFPFSEQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

626-34-6, 7318-00-5
Record name Ethyl 3-aminocrotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-aminocrotonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-aminocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-aminocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-aminocrotonate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-aminocrotonate
Reactant of Route 3
Ethyl 3-aminocrotonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3-aminocrotonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-aminocrotonate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-aminocrotonate

Q & A

Q1: What is the molecular formula and weight of ethyl 3-aminocrotonate?

A1: this compound has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: While the provided research papers don't delve deep into detailed spectroscopic characterization, they often mention IR and NMR spectroscopy. For instance, one study utilizes IR spectroscopy to identify the presence of the ester carbonyl group in a synthesized compound derived from this compound. []

Q3: What is the primary application of this compound in organic synthesis?

A3: this compound is widely employed as a reagent in the synthesis of heterocyclic compounds, especially those containing nitrogen. Its structure, containing both an amine and an ester group, allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

Q4: What is the role of this compound in the Hantzsch synthesis?

A4: The Hantzsch synthesis is a classic method for synthesizing 1,4-dihydropyridines, a class of compounds with significant pharmacological importance. In this reaction, this compound acts as one of the starting materials, reacting with an aldehyde and a β-ketoester to form the dihydropyridine ring. [, , ]

Q5: Can this compound be used to synthesize heterocyclic compounds beyond dihydropyridines?

A5: Yes, this compound has proven useful in synthesizing a wide range of heterocyclic compounds. It's been used to produce pyrano[2,3-c]pyrazole-6-ones from pyrazolone precursors, [] pyrazolo[3,4-b]pyridin-6-ones from aminopyrazolones, [] and even chromenopyridine carboxylates from 4-chloro-2H-chromene-3-carbaldehyde. []

Q6: How does modifying the structure of compounds derived from this compound affect their activity?

A6: Modifying the substituents on the dihydropyridine ring synthesized using this compound can significantly impact its biological activity. For example, introducing specific substituents at the C-4 position can influence the compound's calcium channel blocking activity, which is crucial for its antihypertensive effects. []

Q7: What is the significance of the enamine functionality in this compound?

A7: The enamine functionality is crucial for the reactivity of this compound. It allows the molecule to act as a nucleophile in reactions like the Hantzsch synthesis, where it attacks the electrophilic carbonyl group of the aldehyde. []

Q8: Are there any documented challenges regarding the stability of this compound or its derivatives?

A8: While the provided research doesn't explicitly focus on the stability of this compound itself, stability is a crucial factor often addressed when developing its derivatives, especially for pharmaceutical applications.

Q9: What analytical methods are used to characterize and quantify this compound and its derivatives?

A9: Various analytical techniques, including IR, NMR, and mass spectrometry, are commonly employed to characterize this compound and its derivatives. These techniques help elucidate the structure and confirm the identity of the synthesized compounds. [] Additionally, methods like HPLC are crucial for assessing the purity of synthesized products, especially in pharmaceutical contexts. []

Q10: Have computational methods been used to study this compound or its derivatives?

A10: Yes, computational chemistry has played a role in understanding the reactivity of this compound. One study used MO calculations to investigate the kinetics of the Hantzsch synthesis, supporting the conclusion that the Michael addition of the enamine to the benzylidene derivative is the rate-determining step. []

Q11: Have any drug delivery strategies been explored for compounds derived from this compound?

A11: While the provided research doesn't directly address specific drug delivery strategies for these derivatives, it's an active area of research for many pharmaceuticals. The development of new formulations or delivery systems could potentially enhance the efficacy and bioavailability of these compounds.

Q12: Are there any known alternatives or substitutes for this compound in specific synthetic applications?

A12: While this compound is widely used, alternative reagents like 3-aminocrotonitrile can be employed in similar reactions, such as the synthesis of 1,4-dihydropyridines. [] The choice of reagent often depends on the specific target molecule and the desired reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.